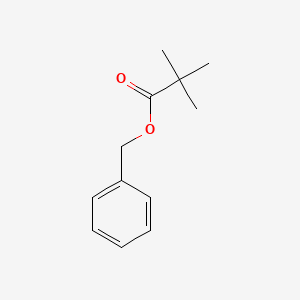

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester

Description

Properties

IUPAC Name |

benzyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFKLVCBTZKWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051853 | |

| Record name | Benzyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094-69-1 | |

| Record name | Phenylmethyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2094-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2-dimethyl-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalic acid, benzyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dimethyl-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL 2,2-DIMETHYLPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PLV4J9C6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Acyl Substitution

The most direct route to benzyl pivalate involves reacting benzyl alcohol with pivaloyl chloride in the presence of a base to neutralize HCl. This method, adapted from amide synthesis protocols, proceeds via nucleophilic attack of the benzyl alcohol oxygen on the electrophilic carbonyl carbon of pivaloyl chloride. Aqueous sodium hydroxide (15–20% w/w) is typically employed to maintain alkaline conditions, ensuring minimal hydrolysis of the acid chloride.

Representative Procedure :

Benzyl alcohol (1.0 equiv), pivaloyl chloride (1.1 equiv), and toluene are combined with vigorous stirring. Aqueous NaOH (1.5 equiv) is added dropwise at 40°C over 2–3 hours. The organic layer is separated, washed with water, and distilled under reduced pressure to isolate benzyl pivalate in 85–90% yield.

Phase-Transfer Catalysis

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate interfacial interactions between aqueous and organic phases. This modification reduces reaction times to 1–2 hours while maintaining yields above 80%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Decarboxylative Coupling

Palladium complexes enable coupling between benzyl halides and pivalate precursors. In a patented method, benzyl bromide reacts with methyltrimethylsilyl dimethylketene acetal in the presence of Pd₂(dba)₃ and tris(tert-butyl)phosphine (t-Bu₃P) to afford benzyl pivalate derivatives. Zinc fluoride (ZnF₂) acts as a fluoride source, promoting desilylation and transmetallation.

Optimized Conditions :

Nickel-Mediated Coupling of Benzylic Electrophiles

Nickel catalysts, such as Ni(cod)₂, facilitate cross-couplings between benzylic pivalates and arylboroxines. While primarily used for diarylalkane synthesis, this method underscores the stability of benzyl pivalate under catalytic conditions, enabling its use as a robust electrophilic partner.

C(sp³)–H Bond Functionalization

TBAI/TBHP-Catalyzed Direct Esterification

A metal-free approach utilizes TBAI and tert-butyl hydroperoxide (TBHP) to activate the benzylic C–H bond of toluene derivatives, directly forming benzyl pivalate. This radical-mediated process avoids pre-functionalized substrates, offering a step-economical route.

Mechanistic Insights :

-

Initiation : TBHP oxidizes TBAI to generate iodine radicals.

-

Hydrogen Abstraction : The iodine radical abstracts a hydrogen atom from the benzylic position, forming a benzyl radical.

-

Esterification : The radical couples with pivaloyloxy radicals (from TBHP and pivalic acid), yielding the ester.

Reaction Parameters :

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Functional Group Tolerance

-

Pivaloyl Chloride Route : Sensitive to moisture but compatible with aromatic and aliphatic alcohols.

-

C–H Functionalization : Tolerates electron-withdrawing groups (e.g., NO₂, CN) on the benzyl ring.

-

Palladium Catalysis : Requires anhydrous conditions; halide substituents may hinder transmetallation.

Industrial Applications and Challenges

Pharmaceutical Intermediates

Benzyl pivalate serves as a protected alcohol in antihistamine synthesis. Its steric bulk prevents undesired side reactions during multi-step sequences, as evidenced by its use in 2-methyl-2′-phenylpropionic acid derivatives.

Limitations in Large-Scale Production

-

Palladium Costs : High catalyst loading (5 mol%) limits economic viability for ton-scale production.

-

Byproduct Management : HCl generation in acylations necessitates corrosion-resistant reactors.

Emerging Methodologies

Biological Activity

Propanoic acid, 2,2-dimethyl-, phenylmethyl ester, commonly referred to as benzyl pivalate, is an organic compound with the molecular formula and a molecular weight of 192.26 g/mol. This compound is synthesized through the esterification of propanoic acid and benzyl alcohol. It exhibits a pleasant aroma and finds applications in various fields, including fragrance production and organic synthesis. This article explores the biological activities associated with benzyl pivalate, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 192.26 g/mol

- CAS Registry Number : 2094-69-1

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that benzyl pivalate possesses antimicrobial activity. A study conducted on various esters demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Antioxidant Activity

Benzyl pivalate has shown promising antioxidant properties in vitro. Antioxidants are crucial in combatting oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, revealing a notable reduction in radical concentration .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous chronic diseases. Preliminary studies suggest that benzyl pivalate may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro assays demonstrated reduced levels of TNF-α and IL-6 in treated cell lines .

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Applied Microbiology examined the antibacterial properties of benzyl pivalate against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 0.5% .

- Antioxidant Potential : In a study assessing various esters for their antioxidant capacity, benzyl pivalate was found to significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents .

- Inflammatory Response Modulation : Research conducted on macrophage cell lines showed that treatment with benzyl pivalate resulted in decreased expression of inflammatory markers after exposure to lipopolysaccharides (LPS), suggesting its potential use in inflammatory conditions .

Data Table: Biological Activities of Benzyl Pivalate

Scientific Research Applications

Introduction to Propanoic Acid, 2,2-Dimethyl-, Phenylmethyl Ester

This compound, commonly known as benzyl pivalate, is an organic compound with the molecular formula and a CAS number of 2094-69-1. It is synthesized through the esterification of 2,2-dimethylpropanoic acid (also known as pivalic acid) with benzyl alcohol. This compound is notable for its pleasant floral aroma and finds applications across various fields, particularly in fragrances and organic synthesis.

Fragrance Industry

Benzyl pivalate is primarily utilized as a fragrance ingredient due to its appealing scent profile. It is incorporated into perfumes and scented products, enhancing their olfactory characteristics. The compound's floral notes make it suitable for use in both personal care products and household fragrances.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its chemical structure allows it to undergo various reactions typical of esters, including hydrolysis, which can regenerate the original acids and alcohols. This property makes benzyl pivalate valuable in the development of other chemical compounds.

Research has indicated that benzyl pivalate and its derivatives exhibit significant biological activities. For instance, analogs such as caffeic acid phenethyl ester have demonstrated antioxidant properties, suggesting potential applications in developing antioxidant therapies and other biomedical applications. The compound's structural similarities to biologically active compounds may lead to further exploration in pharmacology.

Flavoring Agent

In addition to its use in fragrances, benzyl pivalate is also employed as a flavoring agent in food products. Its pleasant aroma contributes to the sensory experience of various consumables .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant properties of benzyl pivalate analogs, revealing that certain derivatives exhibited strong antiradical activity. This suggests potential applications in developing antioxidant therapies for health-related issues.

Case Study 2: Fragrance Formulation

In a formulation study for perfumes, benzyl pivalate was included as a key ingredient to enhance fragrance longevity and complexity. The results indicated that its inclusion significantly improved the overall scent profile of the final product .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data (Hypothetical)

| Property | Target Compound | Pentyl 2,2-Dichloropropanoate | ISOHEXYL NEOPENTANOATE |

|---|---|---|---|

| Boiling Point (°C) | ~245 | ~220 | ~230 |

| LogP (Octanol-Water) | 3.8 | 2.5 | 4.1 |

| Reactivity in SN2 | Low | High | Moderate |

Note: Data inferred from structural analogs in referenced evidence.

Unique Features of this compound

- Steric Effects : The 2,2-dimethyl group impedes nucleophilic attacks, enhancing stability in acidic/basic conditions compared to linear-chain esters .

- Aromatic Interaction : The benzyl group enables π-π stacking in supramolecular chemistry, a feature absent in aliphatic esters like pentyl derivatives .

Notes

- Safety: Not intended for human/veterinary use; handle with standard laboratory precautions .

- Synthetic Challenges : Multi-step synthesis required due to steric hindrance, as seen in related pivalate esters .

This analysis integrates structural, reactive, and applicative insights, emphasizing the compound’s uniqueness among esters. For precise data, consult specialized databases (e.g., PubChem, Reaxys).

Q & A

Q. What are the standard laboratory synthesis protocols for propanoic acid, 2,2-dimethyl-, phenylmethyl ester?

The compound is typically synthesized via esterification of 2,2-dimethylpropanoic acid with benzyl alcohol derivatives. Acid catalysts like sulfuric acid or HCl are used under reflux conditions (60–80°C) for 6–12 hours, achieving yields of 70–85%. Reaction progress is monitored via TLC or FTIR for ester carbonyl peak detection (~1740 cm⁻¹). Post-reaction purification involves neutralization, extraction (e.g., dichloromethane), and distillation or column chromatography .

Q. How is this ester characterized structurally and analytically?

Key characterization methods include:

- NMR : ¹H NMR shows signals for the benzyl group (δ 7.2–7.4 ppm, multiplet) and the 2,2-dimethylpropanoate methyl groups (δ 1.2 ppm, singlet).

- GC-MS : Molecular ion peak at m/z 192 (C₁₂H₁₆O₂) with fragmentation patterns confirming the ester backbone.

- IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-O ester linkage) .

Q. What are the primary physicochemical properties relevant to experimental design?

- Molecular weight : 192.25 g/mol.

- Boiling point : ~230–235°C (estimated via Antoine equation).

- Solubility : Miscible with organic solvents (e.g., ethanol, ether); insoluble in water.

- LogP : ~3.2 (indicative of high lipophilicity) .

Q. What common reactions does this ester undergo in basic organic chemistry?

Q. How does its reactivity compare to structurally similar esters (e.g., fluorophenyl analogs)?

Substituents like chlorine or fluorine on the phenyl ring alter electronic effects. For example, electron-withdrawing groups (e.g., -Cl) increase hydrolysis rates due to enhanced electrophilicity of the carbonyl carbon. Comparative studies using Hammett plots (σ values) can quantify these effects .

Advanced Research Questions

Q. How can synthesis be optimized for higher yields or enantiomeric purity?

Advanced methods include:

- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., di-ester formation).

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective synthesis under mild conditions (30–40°C, pH 7–8).

- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields .

Q. What mechanistic insights explain substituent effects on nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) reveal that the electron-donating methyl groups on the propanoate moiety stabilize transition states during nucleophilic attack. Kinetic isotope effects (KIEs) and Hammett correlations further validate the proposed mechanisms .

Q. How should researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts)?

Contradictions may arise from solvent polarity or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing benzyl protons from aromatic impurities).

- High-resolution MS : Confirms molecular formula accuracy.

- Control experiments : Compare with authentic samples or synthesize derivatives (e.g., silylation for GC-MS analysis) .

Q. What experimental designs assess biological activity (e.g., antimicrobial potential)?

- In vitro assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus). Include positive controls (e.g., ampicillin) and solvent controls.

- Cytotoxicity screening : MTT assay on mammalian cell lines (e.g., HEK293) to evaluate selectivity.

- Structure-activity relationship (SAR) : Modify the phenyl or ester group and correlate changes with bioactivity .

Q. How can computational models predict reactivity or degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.